molecular formula C10H7Cl2NO2 B13505413 methyl 4,7-dichloro-1H-indole-2-carboxylate

methyl 4,7-dichloro-1H-indole-2-carboxylate

Cat. No.: B13505413
M. Wt: 244.07 g/mol
InChI Key: YELCQQQKEWUTQL-UHFFFAOYSA-N
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Description

Methyl 4,7-dichloro-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of chlorine atoms at the 4 and 7 positions of the indole ring, is of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,7-dichloro-1H-indole-2-carboxylate typically involves the reaction of 4,7-dichloroindole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-dichloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,7-dichloro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,7-dichloro-1H-indole-2-carboxylate is not fully understood. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The chlorine atoms may enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1H-indole-2-carboxylate
  • Methyl 7-chloro-1H-indole-2-carboxylate
  • Methyl 1H-indole-2-carboxylate

Uniqueness

Methyl 4,7-dichloro-1H-indole-2-carboxylate is unique due to the presence of two chlorine atoms at specific positions on the indole ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

methyl 4,7-dichloro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7Cl2NO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3

InChI Key

YELCQQQKEWUTQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl

Origin of Product

United States

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